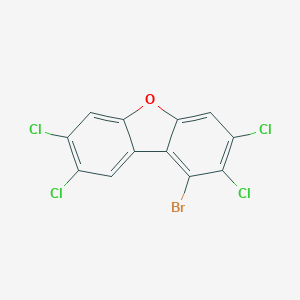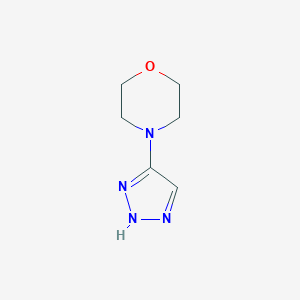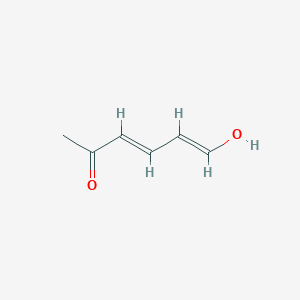
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is a chemical compound that is commonly known as HHD. It is a yellowish-brown oily substance that is soluble in organic solvents such as ethanol and ether. HHD has been found to have various scientific research applications, including being used as a precursor in the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
HHD has been found to have various scientific research applications. It is commonly used as a precursor in the synthesis of various organic compounds, including natural products, pharmaceuticals, and agrochemicals. HHD has also been studied for its potential use as a chiral ligand in asymmetric catalysis. Additionally, HHD has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of HHD is not fully understood. However, studies have shown that HHD acts as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. HHD has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemische Und Physiologische Effekte
HHD has been found to have various biochemical and physiological effects. Studies have shown that HHD can reduce oxidative stress and inflammation in vitro and in vivo. HHD has also been found to have neuroprotective effects, including protecting against neuronal damage caused by oxidative stress and reducing the production of amyloid-beta peptides, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using HHD in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, HHD is relatively stable and can be stored for long periods without degradation. However, one limitation of using HHD is its cost, which can be prohibitive for some research projects.
Zukünftige Richtungen
There are several future directions for the study of HHD. One direction is to further investigate its antioxidant and anti-inflammatory properties and its potential use as a therapeutic agent for various diseases. Another direction is to study the potential use of HHD as a chiral ligand in asymmetric catalysis. Additionally, future studies could investigate the synthesis of HHD derivatives with improved properties and potential applications.
Synthesemethoden
The synthesis method of HHD involves the condensation of malonic acid with acetylacetone in the presence of a base, followed by dehydration and decarboxylation. The resulting product is HHD. This method has been found to be efficient and yields a high purity of HHD.
Eigenschaften
CAS-Nummer |
102605-99-2 |
|---|---|
Produktname |
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one |
Molekularformel |
C6H8O2 |
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
(3E,5E)-6-hydroxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2+,5-3+ |
InChI-Schlüssel |
YLUVSOSEFIBPKJ-ZUVMSYQZSA-N |
Isomerische SMILES |
CC(=O)/C=C/C=C/O |
SMILES |
CC(=O)C=CC=CO |
Kanonische SMILES |
CC(=O)C=CC=CO |
Synonyme |
2,4-Hexadienal, 5-hydroxy-, (Z,Z)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



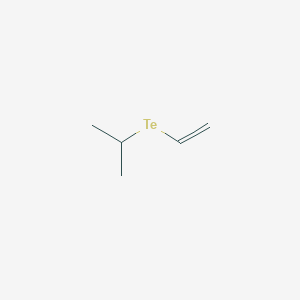
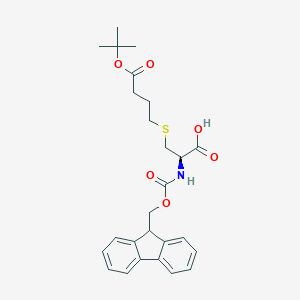
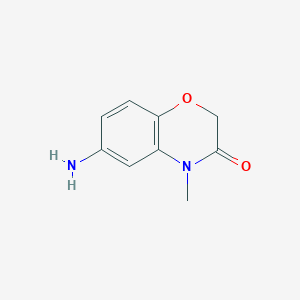
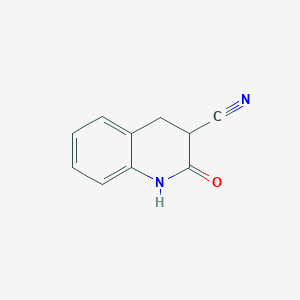
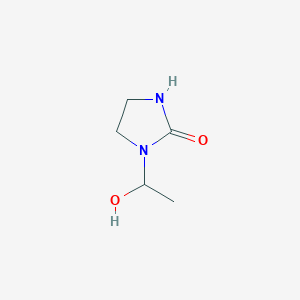
![1,1'-[1,4-Phenylenebis(methylene)]bis(4,4'-bipyridinium) Bis(hexafluorophosphate)](/img/structure/B11477.png)


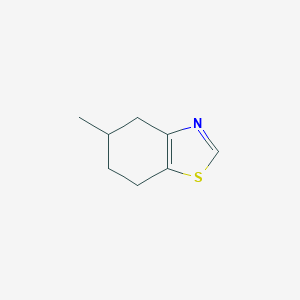

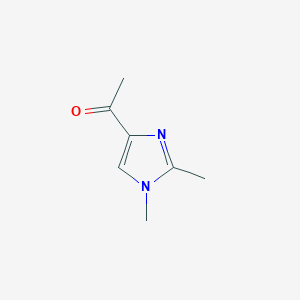
![4-[4-(1h-Imidazol-1-yl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B11486.png)
